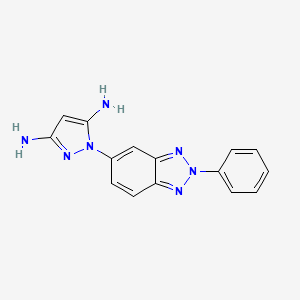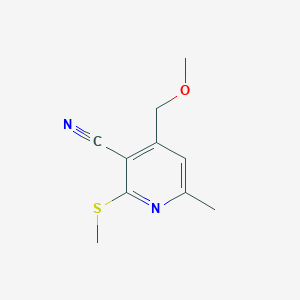
4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, often involves catalytic methods or reactions that allow for the formation of the chromene core with various substitutions. Techniques such as the oxa-Michael-Henry reaction have been employed in the synthesis of chromene analogs, highlighting the versatility and complexity of synthetic approaches used to obtain these compounds (Yin et al., 2013).
Molecular Structure Analysis
The crystal structure of related chromene compounds has been extensively studied, revealing details about their molecular geometry, intermolecular interactions, and conformational dynamics. For instance, the crystal structure analysis of a chromene derivative showed the presence of intramolecular hydrogen bonding and specific conformations that influence the compound's reactivity and interactions (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including cyclization, nitration, and substitution, which significantly affect their chemical properties. The reactivity of these compounds towards different reagents and conditions can lead to the formation of new derivatives with distinct structural features and potential applications. For example, the reaction of chromene derivatives with nucleophilic and electrophilic agents can result in the introduction of new functional groups, offering a pathway to diversify the chemical space of these molecules (Yavari & Feiz-Javadian, 2006).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the nature and position of substituents on the chromene core. Studies on the crystallinity and molecular packing of these compounds provide insights into their stability, phase behavior, and interaction with solvents, which are essential for their use in material science and organic synthesis (Brown et al., 1985).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity, stability, and electronic characteristics, are determined by their molecular structure. Detailed studies involving spectroscopic techniques and computational analyses have been conducted to understand these properties. For instance, density functional theory (DFT) calculations and spectroscopic characterization help elucidate the electronic structure, charge distribution, and potential reactivity sites within the molecule, guiding the development of new compounds with desired chemical behaviors (Dinparast et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One prominent area of research on compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is their antibacterial properties. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to this compound. They found that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antibacterial agents. This study emphasizes the synthetic versatility of chromene derivatives and their utility in developing new antibacterial compounds (Behrami & Dobroshi, 2019).
Antitumor Agent Development
Another critical application is in the field of cancer research, where derivatives of 2H-chromene have been identified as potential antitumor agents. Yin et al. (2013) discovered that compounds like 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibit potent antiproliferative activities against various tumor cell lines. These compounds are effective in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting their potential use in cancer therapy (Yin et al., 2013).
Organic Synthesis and Catalysis
Chromene derivatives also play a role in organic synthesis and catalysis. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition, a key reaction for synthesizing Warfarin and its analogs. Their work demonstrates the utility of chromene derivatives in facilitating environmentally friendly catalytic processes, offering a sustainable approach to synthesizing complex organic molecules (Alonzi et al., 2014).
Photoreagents for Protein Crosslinking
Chromene derivatives have also been explored as photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, related to chromene structures, as high-yield photoreagents for these purposes. Their research underscores the potential of chromene derivatives in biochemical applications, particularly in studying protein interactions and functions (Jelenc et al., 1978).
Electronic and Optical Materials
In the field of materials science, chromene derivatives have been investigated for their electronic and optical properties. Suga et al. (2004) studied the electron-transfer kinetics of nitroxide radicals derived from chromene, highlighting their potential as high power-rate electrode-active materials. This research opens new avenues for using chromene derivatives in developing advanced electronic and energy storage devices (Suga et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKACRNCNUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)


